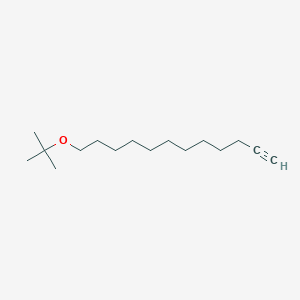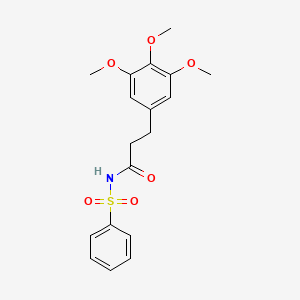![molecular formula C37H34O7 B14289907 (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone CAS No. 116460-43-6](/img/structure/B14289907.png)
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is an organic compound that features a complex structure with multiple methoxy and benzyloxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2,3,4-trimethoxybenzaldehyde, undergoes a reaction with a suitable reagent such as a Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Formation of the Benzyloxyphenyl Intermediate: 2,4,6-tris(benzyloxy)benzaldehyde is synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and benzyloxyphenyl intermediates under specific conditions, such as using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the benzyloxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of multiple methoxy and benzyloxy groups suggests that it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of (2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone involves its interaction with specific molecular targets. The methoxy and benzyloxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(methoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(ethoxy)phenyl]methanone
- (2,3,4-Trimethoxyphenyl)[2,4,6-tris(propyloxy)phenyl]methanone
Uniqueness
(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone is unique due to the presence of both methoxy and benzyloxy groups. This combination provides a distinct set of chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
116460-43-6 |
|---|---|
分子式 |
C37H34O7 |
分子量 |
590.7 g/mol |
IUPAC名 |
(2,3,4-trimethoxyphenyl)-[2,4,6-tris(phenylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C37H34O7/c1-39-31-20-19-30(36(40-2)37(31)41-3)35(38)34-32(43-24-27-15-9-5-10-16-27)21-29(42-23-26-13-7-4-8-14-26)22-33(34)44-25-28-17-11-6-12-18-28/h4-22H,23-25H2,1-3H3 |
InChIキー |
OBHPZJNHJNYDGW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)

![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)









![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
